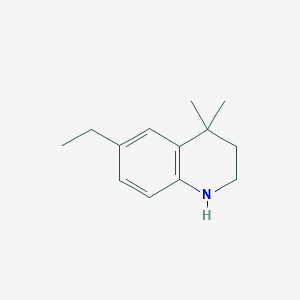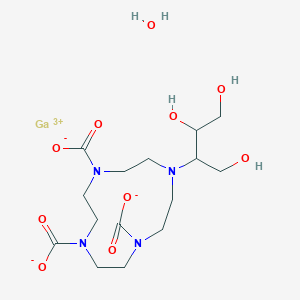
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is an organic compound with the molecular formula C16H13NO3 It is a derivative of fluorenone, characterized by the presence of a nitro group and a methyl group on the fluorenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone typically involves the nitration of 9-methylfluorenone followed by acetylation. The nitration process introduces a nitro group at the 2-position of the fluorenyl ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent acetylation step involves the reaction of the nitrated product with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chemicals involved.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products:
Reduction: 1-(9-Methyl-2-amino-9h-fluoren-9-yl)ethanone.
Substitution: Various substituted fluorenones depending on the nucleophile used.
Oxidation: 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(9-Methyl-2-nitro-9h-fluoren-9-yl)ethanone can be compared with other fluorenone derivatives:
1-(9-Methyl-9h-fluoren-2-yl)ethanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(9-Propyl-9h-fluoren-2-yl)ethanone: Contains a propyl group instead of a methyl group, affecting its physical and chemical properties.
1-(7-Acetyl-9-ethyl-9h-fluoren-2-yl)ethanone:
The presence of the nitro group in this compound makes it unique, as it imparts distinct chemical properties and potential biological activities that are not observed in its analogs.
Eigenschaften
CAS-Nummer |
21846-27-5 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1-(9-methyl-2-nitrofluoren-9-yl)ethanone |
InChI |
InChI=1S/C16H13NO3/c1-10(18)16(2)14-6-4-3-5-12(14)13-8-7-11(17(19)20)9-15(13)16/h3-9H,1-2H3 |
InChI-Schlüssel |
JTVFWVOMQPZWIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methoxy-2',6'-dimethyl-5'-tosyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate](/img/structure/B13149481.png)
![4-Iodo-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13149483.png)








![Methyl 2-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13149550.png)


